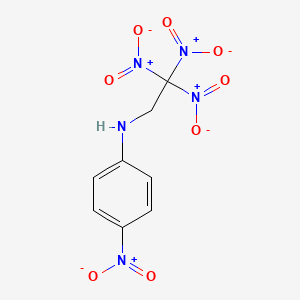
4-Nitro-N-(2,2,2-trinitroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-N-(2,2,2-trinitroethyl)aniline: is a chemical compound known for its unique structure and properties. It is an organic compound that contains both nitro and aniline functional groups, making it a significant subject of study in various fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(2,2,2-trinitroethyl)aniline typically involves the nitration of aniline derivatives. The process often includes the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the aniline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitro-N-(2,2,2-trinitroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of corresponding aniline derivatives.
Substitution: Formation of halogenated nitroanilines.
Aplicaciones Científicas De Investigación
Chemistry: 4-Nitro-N-(2,2,2-trinitroethyl)aniline is used as an intermediate in the synthesis of various dyes, pigments, and other organic compounds. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It serves as a model compound for investigating the toxicity and metabolic pathways of nitroaromatics .
Industry: Industrially, this compound is used in the production of explosives, propellants, and other energetic materials.
Mecanismo De Acción
The mechanism of action of 4-Nitro-N-(2,2,2-trinitroethyl)aniline involves its interaction with biological molecules through its nitro and aniline groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. The compound can also induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism .
Comparación Con Compuestos Similares
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
- 2,4,6-Trinitroaniline
- 2-Nitro-4-trifluoromethylaniline
Comparison: 4-Nitro-N-(2,2,2-trinitroethyl)aniline is unique due to the presence of multiple nitro groups, which enhance its reactivity and stability compared to other nitroanilines. Its high nitrogen content makes it particularly valuable in the production of energetic materials, distinguishing it from other similar compounds .
Propiedades
Número CAS |
57704-68-4 |
|---|---|
Fórmula molecular |
C8H7N5O8 |
Peso molecular |
301.17 g/mol |
Nombre IUPAC |
4-nitro-N-(2,2,2-trinitroethyl)aniline |
InChI |
InChI=1S/C8H7N5O8/c14-10(15)7-3-1-6(2-4-7)9-5-8(11(16)17,12(18)19)13(20)21/h1-4,9H,5H2 |
Clave InChI |
UVTSPQHXPZNVMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)


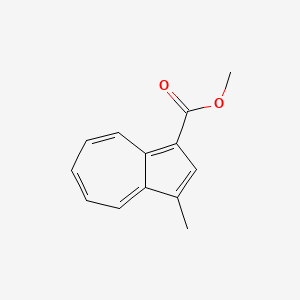
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
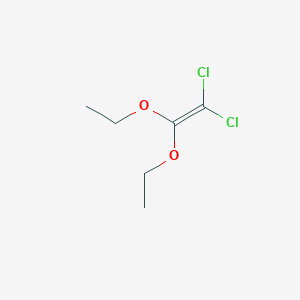
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
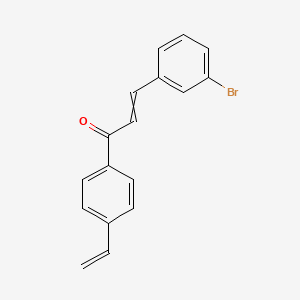
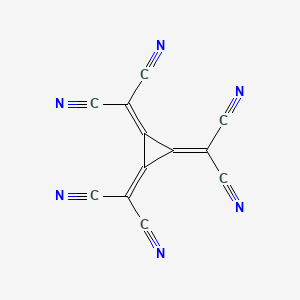
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)

